N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide
Description
N'-({[2,2'-Bifuran]-5-yl}methyl)-N'-(2-phenylethyl)ethanediamide (CAS 2034339-84-7) is an ethanediamide derivative featuring a 2,2'-bifuran core linked via a methyl group to a diamide moiety, which is further substituted with a phenylethyl chain.
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-10(14)11(15)13-6-7-3-4-9(17-7)8-2-1-5-16-8/h1-5H,6H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWILHKDTOOGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide typically involves the reaction of 2,2’-bifuran with ethanediamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the conditions are optimized for solvent, reaction time, and substrate amounts to achieve high yields.
Industrial Production Methods
Industrial production of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide may involve large-scale microwave reactors to ensure efficient and consistent synthesis. The use of renewable resources and bioproducts, such as furfural derived from biomass, is also considered for sustainable production .
Chemical Reactions Analysis
Types of Reactions
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced amide derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the bifuran and ethanediamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran oxides, while reduction can produce reduced ethanediamide derivatives.
Scientific Research Applications
N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in copper-catalyzed coupling reactions of aryl halides and alkyl alcohols.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and interaction with biological targets.
Mechanism of Action
The mechanism of action of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound’s bifuran and ethanediamide groups allow it to act as a ligand, facilitating reactions such as copper-catalyzed coupling . The pathways involved include the formation of stable complexes with metal ions and the modification of protein structures through covalent bonding.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related molecules:
Bis(5-methylfur-2-yl)-4,5-dimethoxy-2-nitrophenylmethane (1b)
N-(2-Octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide (BFI-OD)
Benzathine benzylpenicillin (as an ethanediamine derivative reference)
Table 1: Key Structural and Functional Comparisons
Electronic and Physicochemical Properties
- Conjugation Effects : The 2,2'-bifuran core in the target compound enables extended π-conjugation, enhancing electronic delocalization compared to the isolated 5-methylfuran rings in 1b . This property is critical in materials science (e.g., BFI-OD’s use in organic electronics) .
- Solubility : The phenylethyl group in the target compound likely increases lipophilicity, contrasting with 1b ’s polar nitro and methoxy groups (aqueous solubility) and BFI-OD’s long alkyl chain (organic solvent compatibility) .
Stability and Reactivity
- Nitro Group Instability : 1b ’s nitro group may confer thermal or photolytic sensitivity compared to the target compound’s stable amide bonds.
- Alkyl Chain Effects : BFI-OD’s long alkyl chain enhances thermal stability for device applications, whereas the target’s phenylethyl group balances lipophilicity and steric effects .
Biological Activity
N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bifuran moiety, which is known for its diverse biological activities. Key properties include:
| Property | Description |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 232.25 g/mol |
| Solubility | Soluble in organic solvents; limited water solubility |
The bifuran component contributes to the compound's ability to interact with biological macromolecules, potentially influencing various cellular processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The mechanism includes:
- Inhibition of Enzymes : The compound may inhibit enzymes associated with cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity related to antimicrobial responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with a focus on:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
The structure-activity relationship (SAR) studies suggest that modifications to the bifuran moiety can enhance antimicrobial potency.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Notable findings include:
- Cell Line Studies : Exhibited cytotoxic effects in various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to cell death.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on HT-29 colon cancer cells revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to ROS production and subsequent DNA damage.
- Antimicrobial Efficacy Assessment : In another study, the compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.
Comparative Analysis
When compared to similar compounds within the same class, this compound demonstrated enhanced selectivity towards specific cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
ADMET Properties
Preliminary studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles suggest favorable characteristics for drug development:
- Absorption : Good permeability across biological membranes.
- Metabolism : Moderate metabolic stability observed in liver microsomes.
- Toxicity : Lower toxicity profile compared to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
